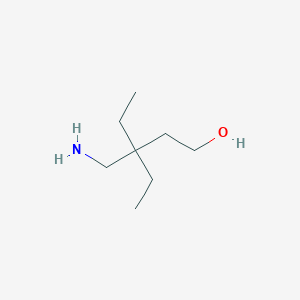![molecular formula C14H21BrClNO B1374534 3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219964-59-6](/img/structure/B1374534.png)
3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the formula C14H21BrClNO . It is used in the field of chemistry, particularly in the synthesis of heterocyclic building blocks .
Physical And Chemical Properties Analysis
The compound is stored in a sealed, dry environment at room temperature . The exact physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results .Applications De Recherche Scientifique
Chemical and Pharmacological Properties
- Paroxetine hydrochloride, a derivative closely related to 3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride, is a selective serotonin reuptake inhibitor with documented physicochemical properties, spectroscopic data, and pharmacokinetics (Germann et al., 2013).
Metabolic Activity in Obese Rats
- A compound structurally similar to 3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, has shown to reduce food intake and weight gain in obese rats, indicating potential applications in metabolic studies (Massicot et al., 1985).
Applications in Polymer Synthesis
- Novel trisubstituted ethylenes, including compounds with structural similarities to 3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride, have been synthesized and copolymerized with styrene, suggesting potential applications in the field of polymer science (Kharas et al., 2016).
Structural Analysis and Stability
- The crystal and molecular structure of a compound similar to 3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, has been reported, offering insights into the stability and hydrogen bonding patterns of related compounds (Khan et al., 2013).
Potential Radiolabeled Probes
- Halogenated 4-(phenoxymethyl)piperidines, structurally analogous to 3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride, have been explored as potential radiolabeled probes for σ-1 receptors, indicating possible applications in neuroimaging and receptor studies (Waterhouse et al., 1997).
Chiral Separation
- Enantiomeric resolution studies of compounds like 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, closely related to 3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride, reveal the potential for chiral separation techniques in pharmaceutical analysis (Ali et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-[2-(4-bromo-3-methylphenoxy)ethyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-11-9-13(4-5-14(11)15)17-8-6-12-3-2-7-16-10-12;/h4-5,9,12,16H,2-3,6-8,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQESFUYKCGPOBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCC2CCCNC2)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride | |
CAS RN |
1219964-59-6 |
Source


|
| Record name | Piperidine, 3-[2-(4-bromo-3-methylphenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219964-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol](/img/structure/B1374460.png)
![2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide](/img/structure/B1374462.png)
![5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B1374463.png)
![[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine](/img/structure/B1374464.png)
![1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1374466.png)
![6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1374468.png)


